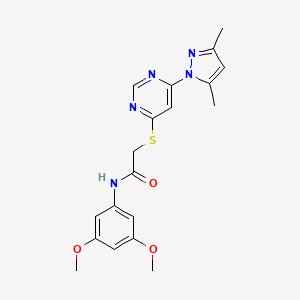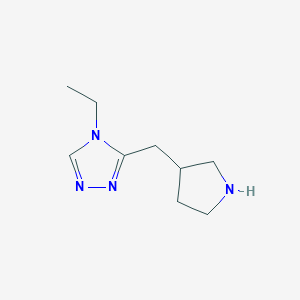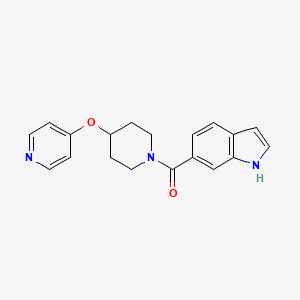
(1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone, also known as JNJ-54175446, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '(1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone' involves the reaction of 4-(pyridin-4-yloxy)piperidine with indole-6-carboxaldehyde followed by reduction and acylation.
Starting Materials
4-(pyridin-4-yloxy)piperidine, Indole-6-carboxaldehyde, Sodium borohydride, Acetic anhydride, Pyridine, Methanol, Diethyl ether, Sodium sulfate
Reaction
Step 1: 4-(pyridin-4-yloxy)piperidine is reacted with indole-6-carboxaldehyde in methanol and pyridine to form the corresponding imine., Step 2: The imine is reduced using sodium borohydride in methanol to form the corresponding amine., Step 3: The amine is acylated using acetic anhydride in pyridine to form the final product, '(1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone'., Step 4: The product is purified using diethyl ether and dried over sodium sulfate.
作用机制
(1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a selective antagonist of the 5-HT7 receptor, which is a subtype of the serotonin receptor. The 5-HT7 receptor is involved in various physiological processes, including mood regulation, circadian rhythm, and thermoregulation. By blocking the 5-HT7 receptor, (1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone modulates these physiological processes and exerts its therapeutic effects.
生化和生理效应
(1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone has been shown to have various biochemical and physiological effects in animal models. In addition to its anxiolytic and antidepressant effects, (1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone has been shown to improve cognitive function and memory in animal models. It has also been shown to reduce inflammation and oxidative stress in various tissues, including the brain and the liver.
实验室实验的优点和局限性
One advantage of (1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is its selectivity for the 5-HT7 receptor, which allows for more precise modulation of physiological processes. However, one limitation of (1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of (1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone. In neuroscience, further studies are needed to elucidate the mechanisms underlying its anxiolytic and antidepressant effects. In oncology, further studies are needed to determine its efficacy as a cancer therapy in animal models and clinical trials. In immunology, further studies are needed to determine its potential as an anti-inflammatory agent in various disease models. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of (1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone for use in experimental settings.
科学研究应用
(1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, (1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone has been shown to have anxiolytic and antidepressant effects in animal models. In oncology, (1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone has been studied for its potential as a cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. In immunology, (1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines.
属性
IUPAC Name |
1H-indol-6-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(15-2-1-14-3-10-21-18(14)13-15)22-11-6-17(7-12-22)24-16-4-8-20-9-5-16/h1-5,8-10,13,17,21H,6-7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMHKIAFODZKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

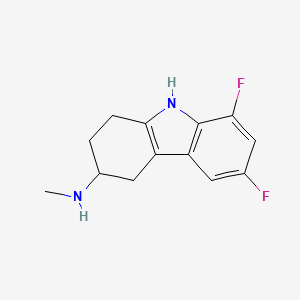
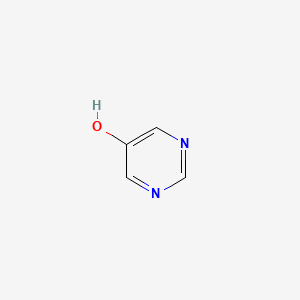
![3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2451892.png)
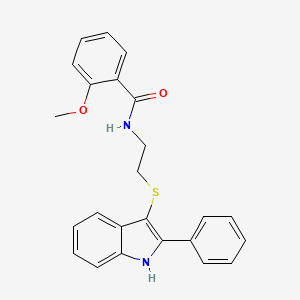
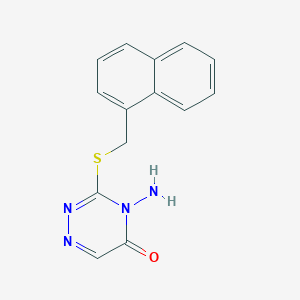
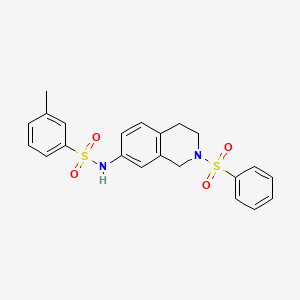
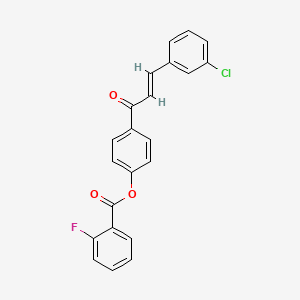
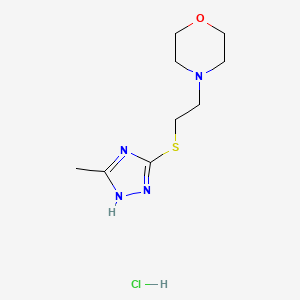
![7-(3-Fluorophenyl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2451901.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2451903.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2451905.png)
![N-(2-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2451907.png)
